molecular formula C7H9NOS B13159128 1-(Thiomorpholin-3-yl)prop-2-yn-1-one

1-(Thiomorpholin-3-yl)prop-2-yn-1-one

Cat. No.: B13159128
M. Wt: 155.22 g/mol
InChI Key: OFWFPMYAFZGLSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Thiomorpholin-3-yl)prop-2-yn-1-one is a high-value chemical building block designed for academic and pharmaceutical research. This compound features a thiomorpholine ring, a privileged structure in medicinal chemistry, linked to a terminal alkyne function via a ketone spacer. This specific arrangement makes it an ideal precursor for the synthesis of novel 1,2,3-triazole derivatives via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The terminal alkyne group readily reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles, a core heterocycle known for its significant biological activities. The embedded thiomorpholine moiety can be further utilized, for instance, it can be readily oxidized to the corresponding sulfonyl derivative, 4-(prop-2-yn-1-yl)thiomorpholine 1,1-dioxide, a known intermediate in the development of pharmacologically active molecules . Research into compounds derived from this scaffold has demonstrated considerable potential, particularly in antimicrobial development. Synthesized triazole-thiomorpholine hybrids have shown excellent in vitro antibacterial activity against a range of Gram-positive and Gram-negative pathogens, including Staphylococcus epidermidis, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, and Bacillus subtilis, in some cases outperforming standard drugs like Penicillin and Streptomycin . Furthermore, such derivatives have also been screened for free radical scavenging activity using the DPPH method, indicating potential applications in oxidative stress research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the relevant scientific literature for comprehensive synthetic procedures and biological screening data .

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

1-thiomorpholin-3-ylprop-2-yn-1-one

InChI

InChI=1S/C7H9NOS/c1-2-7(9)6-5-10-4-3-8-6/h1,6,8H,3-5H2

InChI Key

OFWFPMYAFZGLSK-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)C1CSCCN1

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1 Thiomorpholin 3 Yl Prop 2 Yn 1 One

Reactivity Profile of the Alkynyl Group

The alkynyl group in 1-(thiomorpholin-3-yl)prop-2-yn-1-one is electron-deficient due to conjugation with the carbonyl group, making it an excellent Michael acceptor and a participant in various cycloaddition reactions.

The terminal alkyne functionality of 1-(thiomorpholin-3-yl)prop-2-yn-1-one makes it a suitable substrate for Huisgen 1,3-dipolar cycloadditions, a cornerstone of "click chemistry". wikipedia.orgorganic-chemistry.org This reaction typically involves the concerted [3+2] cycloaddition of a 1,3-dipole, such as an organic azide (B81097), with a dipolarophile, in this case, the alkyne, to form a stable five-membered heterocyclic ring. wikipedia.orgnumberanalytics.com

The reaction between an azide and a terminal alkyne leads to the formation of a 1,2,3-triazole. In the absence of a catalyst, the reaction often requires elevated temperatures and can result in a mixture of 1,4- and 1,5-regioisomers. nih.gov However, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds under mild conditions and is highly regioselective, exclusively yielding the 1,4-disubstituted triazole. ijrpc.comspringernature.com A proposed mechanism for the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide. nih.gov

The regioselectivity of the uncatalyzed reaction can be influenced by the electronic properties of the substituents on both the azide and the alkyne. imist.ma For propiolamides, the electron-withdrawing nature of the N-acyl group influences the electronic distribution within the alkyne, which can direct the regioselectivity of the cycloaddition. acs.org

Table 1: Regioselectivity in 1,3-Dipolar Cycloaddition of Alkynes with Azides

CatalystReaction ConditionsMajor ProductMinor Product
None (Thermal)High TemperatureMixture of RegioisomersMixture of Regioisomers
Copper(I)Mild (e.g., Room Temp.)1,4-disubstituted 1,2,3-triazoleNone
Ruthenium(II)Mild1,5-disubstituted 1,2,3-triazoleNone

This table illustrates the general regiochemical outcomes for 1,3-dipolar cycloadditions between terminal alkynes and azides under different catalytic conditions.

The electron-deficient nature of the alkyne in 1-(thiomorpholin-3-yl)prop-2-yn-1-one makes it susceptible to nucleophilic conjugate addition, also known as the Michael addition. acs.orgnih.gov A wide range of nucleophiles, particularly soft nucleophiles like thiols and amines, can add across the triple bond. acs.org

The addition of thiols to activated alkynes, a thiol-yne Michael addition, is a highly efficient reaction that can often be catalyzed by a base. researchgate.netrsc.orgscispace.com The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the β-carbon of the alkyne. mdpi.com The resulting vinyl carbanion is subsequently protonated to yield the vinyl sulfide (B99878) product. The reactivity of propiolamides in these additions is generally lower than that of corresponding ynones or propiolates, due to the electron-donating resonance effect of the amide nitrogen, which slightly reduces the electrophilicity of the β-carbon. acs.orgnih.gov However, the resulting adducts from propiolamides are often more stable and less prone to retro-Michael reactions. acs.org

Table 2: Relative Reactivity of Activated Alkynes in Thiol-Michael Addition

Activated AlkyneRelative Reaction RateStability of Adduct
Ynone (R-CO-C≡CH)HighProne to retro-Michael
Propiolate (R-O-CO-C≡CH)MediumModerate
Propiolamide (R₂N-CO-C≡CH)LowerHigh (Irreversible)

This table provides a general comparison of the reactivity and adduct stability for different classes of activated alkynes in thiol-Michael additions. acs.org

While less common for such electron-poor alkynes, 1-(thiomorpholin-3-yl)prop-2-yn-1-one can also undergo electrophilic addition reactions. The mechanism of electrophilic addition to alkynes generally proceeds through a vinylic carbocation intermediate, which is less stable than the corresponding alkyl carbocation formed from alkenes. libretexts.orgchemistrysteps.combrainkart.com This lower stability of the intermediate generally makes alkynes less reactive than alkenes towards electrophiles. chemistrysteps.combrainkart.com

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), can proceed to give di- or tetra-halogenated products, depending on the stoichiometry of the reactants. libretexts.org The initial addition of an electrophile to the alkyne leads to the formation of a halonium ion or a vinylic carbocation, which is then attacked by the halide anion. libretexts.org The regioselectivity of the addition of hydrogen halides (HX) to terminal alkynes typically follows Markovnikov's rule, with the hydrogen adding to the terminal carbon. chemistrysteps.combrainkart.com

In the context of N-alkynyl amides, electrophilic activation of the alkyne can also lead to intramolecular cyclization reactions if a suitable internal nucleophile is present. nih.gov For instance, treatment with electrophiles like iodine monochloride (ICl) or phenylselenyl bromide (PhSeBr) can induce cyclization to form various heterocyclic structures. nih.gov

Reactivity of the Carbonyl Group

The carbonyl group in the N-acyl thiomorpholine (B91149) moiety of 1-(thiomorpholin-3-yl)prop-2-yn-1-one is an electrophilic center, though its reactivity is modulated by the adjacent nitrogen atom.

Amides are generally the least reactive among the common carboxylic acid derivatives towards nucleophilic acyl substitution. libretexts.orgbyjus.comlibretexts.orgopenstax.orgtardigrade.in This reduced reactivity is attributed to the delocalization of the nitrogen lone pair into the carbonyl group (amidic resonance), which stabilizes the ground state of the amide and reduces the partial positive charge on the carbonyl carbon. byjus.com Consequently, the carbonyl carbon is less electrophilic compared to that in ketones, esters, or acid chlorides. masterorganicchemistry.comresearchgate.netlibretexts.org

Despite this reduced reactivity, strong nucleophiles can attack the carbonyl carbon of 1-(thiomorpholin-3-yl)prop-2-yn-1-one. The reaction proceeds through a tetrahedral intermediate. youtube.comyoutube.com Unlike other carboxylic acid derivatives, the nitrogen-containing group of the thiomorpholine is a very poor leaving group, so nucleophilic acyl substitution is generally not favored. Instead, if the tetrahedral intermediate is stable enough, it may be protonated to yield an addition product. However, for most nucleophiles, the initial addition is reversible and the starting material is reformed. masterorganicchemistry.com

Table 3: General Order of Reactivity of Carbonyl Compounds towards Nucleophilic Acyl Substitution

Carbonyl CompoundRelative Reactivity
Acyl ChlorideHighest
Acid AnhydrideHigh
EsterModerate
AmideLow
CarboxylateLowest (Unreactive)

This table shows the general trend in reactivity of various carbonyl compounds in nucleophilic acyl substitution reactions. tardigrade.in

Condensation reactions involving the carbonyl group of amides are generally less common than those with aldehydes and ketones due to the lower electrophilicity of the amide carbonyl. However, under certain conditions, amides can participate in condensation reactions. acs.orgacs.orgaip.org

The Claisen-Schmidt condensation, for example, typically involves the reaction of an aldehyde or ketone with another enolizable carbonyl compound in the presence of a base or acid catalyst. wikipedia.orgpearson.com While 1-(thiomorpholin-3-yl)prop-2-yn-1-one does not possess α-hydrogens adjacent to the carbonyl group and thus cannot form an enolate at that position, it could potentially act as the electrophilic partner in a crossed-condensation reaction with an enolizable ketone or aldehyde. However, the reaction would likely be sluggish due to the aforementioned low reactivity of the amide carbonyl. The reaction would proceed via the nucleophilic attack of an enolate on the carbonyl carbon of the amide. pearson.com

More specialized condensation reactions of amides with aldehydes have been reported, often requiring specific catalysts or reaction conditions to overcome the low reactivity of the amide. aip.org These reactions can lead to the formation of N-acyl-imines or related structures.

Transformations of the Thiomorpholine Heterocycle

The sulfur atom in the thiomorpholine ring is nucleophilic and can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This is a common metabolic pathway for sulfur-containing heterocyclic compounds and a widely used synthetic transformation to modify their physicochemical and biological properties. The electron-withdrawing nature of the N-acyl group in 1-(Thiomorpholin-3-yl)prop-2-yn-1-one would likely decrease the nucleophilicity of the sulfur atom, making oxidation slightly more challenging compared to an N-alkylated thiomorpholine. However, a variety of oxidizing agents are capable of effecting this transformation.

The oxidation can proceed in a stepwise manner, first yielding the sulfoxide, which can then be further oxidized to the sulfone under more forcing conditions or with a stronger oxidizing agent.

Detailed Research Findings:

A plethora of reagents have been developed for the selective oxidation of sulfides to sulfoxides and sulfones. The choice of oxidant and reaction conditions determines the outcome of the reaction.

To Sulfoxide: For the selective oxidation to the sulfoxide, mild oxidizing agents are typically employed. Common reagents include hydrogen peroxide (H₂O₂) in the presence of a catalyst, sodium periodate (B1199274) (NaIO₄), and meta-chloroperoxybenzoic acid (m-CPBA) used in stoichiometric amounts at low temperatures.

To Sulfone: Stronger oxidizing agents or a stoichiometric excess of the oxidant are generally required for the oxidation to the sulfone. Reagents such as potassium permanganate (B83412) (KMnO₄), Oxone® (2KHSO₅·KHSO₄·K₂SO₄), and excess hydrogen peroxide, often in the presence of a catalyst like tungstic acid, are effective. The existence of 4-Propargylthiomorpholine 1,1-dioxide as a commercially available compound suggests that the N-propargyl thiomorpholine scaffold is stable to oxidation to the sulfone level.

The table below summarizes common oxidizing agents and their typical applications in the oxidation of sulfides, which are applicable to the thiomorpholine moiety.

Oxidizing AgentTypical ProductGeneral Reaction Conditions
Hydrogen Peroxide (H₂O₂)Sulfoxide or SulfoneCatalyst (e.g., SeO₂, tungstic acid) may be required. Stoichiometry and temperature control selectivity.
meta-Chloroperoxybenzoic Acid (m-CPBA)Sulfoxide or Sulfone1 equivalent for sulfoxide, >2 equivalents for sulfone. Typically run at low temperatures (e.g., 0 °C to room temperature).
Sodium Periodate (NaIO₄)SulfoxideMild and selective for sulfoxide formation. Often used in aqueous methanol.
Oxone®SulfoneA powerful and versatile oxidant. Typically used in a biphasic system or in polar solvents.
Potassium Permanganate (KMnO₄)SulfoneA strong oxidant, often requiring careful control of reaction conditions to avoid side reactions.

The thiomorpholine ring is generally a stable saturated heterocycle. Ring-opening or rearrangement reactions are not common under standard laboratory conditions. Such transformations would typically require harsh conditions or specific reagents designed to cleave the C-S or C-N bonds of the ring.

For N-acylated thiomorpholines like 1-(Thiomorpholin-3-yl)prop-2-yn-1-one, the amide bond introduces a point of potential reactivity. However, cleavage of the N-acyl group would be a deprotection rather than a ring-opening event.

Pathways for ring opening could theoretically be initiated by:

Reductive Cleavage: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), could potentially lead to the reduction of the amide and cleavage of the C-N or C-S bonds, although reduction of the ketone and alkyne in the side chain would be more likely.

Oxidative Cleavage: Extremely harsh oxidative conditions might lead to the degradation of the ring, but this is generally not a controlled or synthetically useful process.

Rearrangements: Skeletal rearrangements of the thiomorpholine ring itself are not well-documented for this class of compounds under typical synthetic or physiological conditions. Rearrangements in heterocyclic systems often require the formation of reactive intermediates such as carbocations or strained ring systems, which are not readily accessible for a saturated heterocycle like thiomorpholine.

Due to the lack of specific literature on the ring-opening or rearrangement of 1-(Thiomorpholin-3-yl)prop-2-yn-1-one or closely related N-acyl thiomorpholines, any discussion on such pathways remains speculative and would be highly dependent on the specific reaction conditions employed.

Advanced Spectroscopic and Structural Characterization of 1 Thiomorpholin 3 Yl Prop 2 Yn 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For 1-(Thiomorpholin-3-yl)prop-2-yn-1-one, ¹H and ¹³C NMR would be essential to map out the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopic Analysis

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the thiomorpholine (B91149) ring, the acetylenic proton, and any substituents. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Thiomorpholine Ring Protons: The protons on the thiomorpholine ring would likely appear as complex multiplets in the upfield region of the spectrum. Protons on carbons adjacent to the sulfur atom would have different chemical shifts from those adjacent to the nitrogen atom due to the differing electronegativity.

Acetylenic Proton: The terminal alkyne proton (≡C-H) would typically be found as a sharp singlet in a characteristic downfield region.

CH Proton at Position 3: The proton on the carbon at the 3-position of the thiomorpholine ring, being adjacent to the nitrogen and the carbonyl group, would likely be shifted further downfield compared to other ring protons.

Hypothetical ¹H NMR Data Table

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Acetylenic H2.0 - 3.0s (singlet)N/A
Thiomorpholine H-34.0 - 5.0m (multiplet)-
Thiomorpholine H-2, H-5, H-62.5 - 4.0m (multiplet)-

Carbon (¹³C) NMR Spectroscopic Analysis

A ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule.

Carbonyl Carbon: The ketone carbonyl carbon (C=O) would exhibit a characteristic signal in the highly deshielded (downfield) region of the spectrum.

Alkynyl Carbons: The two carbons of the alkyne would appear in the mid-field region of the spectrum.

Thiomorpholine Ring Carbons: The carbon atoms of the thiomorpholine ring would be found in the upfield region, with their specific chemical shifts depending on their proximity to the nitrogen and sulfur heteroatoms.

Hypothetical ¹³C NMR Data Table

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ketone)160 - 180
C≡C (Alkynyl)70 - 90
C-3 (Thiomorpholine)50 - 65
C-2, C-5, C-6 (Thiomorpholine)25 - 55

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

To definitively assign the proton and carbon signals, two-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are coupled to each other, helping to trace the connectivity within the thiomorpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would show correlations between directly attached protons and carbons, allowing for the unambiguous assignment of each carbon atom based on the chemical shift of its attached proton.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can help in confirming its structure.

Molecular Ion Peak (M+): The mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of 1-(Thiomorpholin-3-yl)prop-2-yn-1-one. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula.

Fragmentation Pattern: The molecule would likely fragment in predictable ways upon ionization. Common fragmentation pathways could include the loss of the propargyl group, cleavage of the thiomorpholine ring, or loss of carbon monoxide from the ketone. The analysis of these fragment ions would provide further evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.

C=O Stretch: A strong, sharp absorption band would be expected for the ketone carbonyl group.

C≡C Stretch: A sharp, and typically weaker, absorption would be characteristic of the alkyne triple bond.

≡C-H Stretch: A sharp, distinct peak would indicate the presence of the terminal alkyne C-H bond.

C-H Stretch: Absorptions corresponding to the C-H bonds of the thiomorpholine ring would also be present.

C-N and C-S Vibrations: These would appear in the fingerprint region of the spectrum.

Hypothetical IR Data Table

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
≡C-H (alkyne)~3300Sharp, Medium
C-H (aliphatic)2850-3000Medium-Strong
C≡C (alkyne)2100-2260Sharp, Weak-Medium
C=O (ketone)1680-1720Strong, Sharp

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

If a suitable single crystal of 1-(Thiomorpholin-3-yl)prop-2-yn-1-one could be grown, X-ray diffraction would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the conformation of the thiomorpholine ring. This would confirm the connectivity of the atoms and provide insight into intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. This process is crucial for verifying the empirical formula of a newly synthesized molecule, such as 1-(Thiomorpholin-3-yl)prop-2-yn-1-one, and for assessing its purity. The technique quantitatively measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a sample.

The principle of this analysis involves the complete combustion of a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The combustion process converts the constituent elements into simple gaseous products: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂). These gases are then separated and quantified using various detection methods, such as gas chromatography with a thermal conductivity detector. From the amounts of these gases, the percentage of each element in the original sample is calculated.

For 1-(Thiomorpholin-3-yl)prop-2-yn-1-one, with the molecular formula C₇H₉NOS, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. These theoretical values serve as a benchmark. Experimental results obtained from elemental analysis of a synthesized sample are compared against these calculated values. A close agreement between the experimental and theoretical percentages, typically within a ±0.4% margin, provides strong evidence for the structural integrity and high purity of the compound.

While specific experimental data for 1-(Thiomorpholin-3-yl)prop-2-yn-1-one is not detailed in the reviewed literature, the table below presents the calculated theoretical values. Any future synthesis and characterization of this compound would rely on such a comparison to validate its composition.

Table 1: Theoretical Elemental Composition of 1-(Thiomorpholin-3-yl)prop-2-yn-1-one (C₇H₉NOS)

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01784.0754.16
HydrogenH1.0199.095.84
NitrogenN14.01114.019.03
OxygenO16.00116.0010.31
SulfurS32.07132.0720.66
Total 155.24 100.00

Computational Chemistry and Theoretical Modeling of 1 Thiomorpholin 3 Yl Prop 2 Yn 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to predict the molecular properties of chemical compounds. researchgate.net For 1-(thiomorpholin-3-yl)prop-2-yn-1-one, DFT calculations would offer fundamental insights into its geometry, stability, and electronic characteristics.

The first step in theoretical modeling is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the energy of the molecule is calculated at various atomic arrangements to find the configuration with the lowest possible energy, known as the ground state. For a flexible molecule like 1-(thiomorpholin-3-yl)prop-2-yn-1-one, which contains a non-planar thiomorpholine (B91149) ring, conformational analysis is crucial. researchgate.net

This analysis involves identifying various possible conformers (spatial arrangements of atoms) that arise from the rotation around single bonds. DFT methods, often using basis sets like B3LYP/6-311++G(d,p), are used to calculate the energy of each conformer. researchgate.netresearchgate.net The result is a potential energy surface that identifies the most stable conformer(s) and the energy barriers between them. This optimized structure is the foundation for all subsequent property predictions. mdpi.com

Table 1: Illustrative Data from a DFT Geometry Optimization This table represents the type of data that would be generated from a DFT geometry optimization and conformational analysis of 1-(thiomorpholin-3-yl)prop-2-yn-1-one. The values are hypothetical.

ParameterDescriptionPredicted Outcome for 1-(thiomorpholin-3-yl)prop-2-yn-1-one (Illustrative)
Most Stable Conformer The spatial arrangement of the thiomorpholine ring (e.g., chair, boat) with the lowest calculated energy.Chair conformation with the propynone substituent in an equatorial position.
Relative Energy The energy difference between a specific conformer and the most stable ground-state conformer.Chair (Equatorial): 0.00 kcal/molChair (Axial): +2.5 kcal/mol
Key Bond Lengths Calculated distances between specific atoms (e.g., C=O, C≡C, C-S).C=O: ~1.22 ÅC≡C: ~1.21 ÅC-S: ~1.83 Å
Key Bond Angles Calculated angles between three connected atoms (e.g., O=C-N, C-S-C).O=C-N: ~121°C-S-C: ~98°
Dihedral Angles The rotational angle between four connected atoms, defining the ring pucker and substituent orientation.Defines the precise twist of the thiomorpholine ring.

DFT calculations provide a detailed picture of the electronic distribution within the molecule. Key properties derived from this include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These are known as the frontier molecular orbitals (FMOs) because they lie at the outer edges of the molecule's electrons. libretexts.orgwikipedia.org

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For 1-(thiomorpholin-3-yl)prop-2-yn-1-one, the HOMO would likely be distributed over the electron-rich thiomorpholine ring and the propynone system, while the LUMO would be concentrated on the electron-deficient carbonyl and alkyne groups.

Quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness, can further quantify the molecule's reactivity. mdpi.com

A significant advantage of DFT calculations is the ability to predict spectroscopic data, which can be compared with experimental results to confirm the molecule's structure. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: DFT can compute the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the stretching and bending of chemical bonds, which are observed as peaks in an IR spectrum. For 1-(thiomorpholin-3-yl)prop-2-yn-1-one, characteristic predicted peaks would include the C=O stretch of the ketone, the C≡C stretch of the alkyne, and various C-H, C-N, and C-S vibrations. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts for ¹H and ¹³C atoms. researchgate.net This is done by calculating the magnetic shielding around each nucleus within the optimized molecular geometry. These predicted shifts are invaluable for interpreting experimental NMR spectra and confirming the correct assignment of signals to specific atoms in the molecule.

Table 2: Illustrative Spectroscopic Predictions from DFT Calculations This table shows representative data that would be obtained from DFT-based spectroscopic predictions for 1-(thiomorpholin-3-yl)prop-2-yn-1-one. Values are hypothetical.

Spectroscopy TypeParameter PredictedIllustrative Predicted Value for 1-(thiomorpholin-3-yl)prop-2-yn-1-one
IR Vibrational Frequency (cm⁻¹) for the C=O (ketone) stretch.~1685 cm⁻¹
IR Vibrational Frequency (cm⁻¹) for the C≡C (alkyne) stretch.~2110 cm⁻¹
¹H NMR Chemical Shift (ppm) for the acetylenic proton (-C≡C-H).~3.2 ppm
¹³C NMR Chemical Shift (ppm) for the carbonyl carbon (C=O).~165 ppm
¹³C NMR Chemical Shifts (ppm) for the two alkyne carbons (-C≡C-).~78 ppm and ~82 ppm

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govd-nb.info This method is fundamental in drug discovery for predicting how a potential drug molecule might interact with a biological target. imist.ma

For 1-(thiomorpholin-3-yl)prop-2-yn-1-one, molecular docking simulations would involve placing the molecule into the active site of a specific target protein. The simulation software then samples a large number of possible orientations and conformations of the ligand within the binding site, scoring each based on factors like intermolecular forces. nih.gov

The primary outputs of this analysis are:

Binding Affinity: A score, typically in kcal/mol, that estimates the strength of the interaction between the ligand and the protein. scispace.com A more negative value indicates a stronger, more favorable interaction.

Binding Pose: The predicted 3D orientation of the ligand within the protein's active site.

Key Interactions: Identification of the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. scispace.com For example, the carbonyl oxygen of 1-(thiomorpholin-3-yl)prop-2-yn-1-one could act as a hydrogen bond acceptor, while the thiomorpholine ring could engage in hydrophobic interactions.

This analysis helps to understand the molecular basis of the ligand's potential biological activity and can guide the design of more potent derivatives. imist.ma

Molecular docking is also a key component of computational or virtual screening. In this approach, large libraries of compounds are computationally docked against a target protein to identify potential "hits" that are most likely to bind with high affinity. If 1-(thiomorpholin-3-yl)prop-2-yn-1-one were part of such a library, its docking score would be used to rank it against thousands or millions of other compounds. This process allows researchers to prioritize a smaller, more manageable number of promising candidates for synthesis and experimental testing, significantly accelerating the early stages of drug discovery. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules. By simulating the atomic motions over time, MD can provide detailed insights into the dynamic behavior and conformational stability of a compound like 1-(Thiomorpholin-3-yl)prop-2-yn-1-one.

A typical MD simulation study would involve:

System Setup: Building a computational model of the molecule and solvating it in a box of appropriate solvent molecules (e.g., water) to mimic physiological conditions.

Force Field Application: Applying a force field, which is a set of parameters that defines the potential energy of the system based on the positions of its atoms.

Simulation Run: Solving Newton's equations of motion for the system over a specific period, allowing the molecule to move and change its conformation.

Trajectory Analysis: Analyzing the resulting trajectory to understand the molecule's flexibility, identify stable conformations, and study its interactions with the surrounding environment.

For 1-(Thiomorpholin-3-yl)prop-2-yn-1-one, MD simulations could elucidate the flexibility of the thiomorpholine ring and the rotational freedom of the propargyl group. This would help in understanding its conformational landscape, which is crucial for its interaction with biological targets.

Data on MD Simulations of 1-(Thiomorpholin-3-yl)prop-2-yn-1-one

Simulation ParameterValue
Simulation TimeData Not Available
Stable ConformationsData Not Available
RMSD FluctuationData Not Available

No published data from molecular dynamics simulations for 1-(Thiomorpholin-3-yl)prop-2-yn-1-one were found.

Quantitative Structure-Activity Relationship (QSAR) Studies for Design Principles

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in rational drug design, helping to predict the activity of new compounds and to guide the optimization of lead molecules.

A QSAR study for a series of analogs of 1-(Thiomorpholin-3-yl)prop-2-yn-1-one would typically involve:

Dataset Collection: Gathering a set of structurally related compounds with experimentally determined biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound, which are numerical representations of their structural, physicochemical, and electronic properties.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the biological activity.

Model Validation: Rigorously validating the model to ensure its predictive power and robustness.

Such studies could identify the key structural features of 1-(Thiomorpholin-3-yl)prop-2-yn-1-one that are critical for its biological activity, providing design principles for the development of more potent and selective analogs.

Data on QSAR Studies of 1-(Thiomorpholin-3-yl)prop-2-yn-1-one

QSAR Model ParameterValue
Key Molecular DescriptorsData Not Available
Correlation Coefficient (R²)Data Not Available
Predictive AccuracyData Not Available

No published QSAR studies for 1-(Thiomorpholin-3-yl)prop-2-yn-1-one or its direct analogs were found.

Applications in Advanced Organic Synthesis and Material Science

Utilization as a Building Block for Complex Heterocyclic Systems

The propargyl ketone functionality within 1-(Thiomorpholin-3-yl)prop-2-yn-1-one is a highly reactive handle for a variety of cyclization and cycloaddition reactions. This allows for its use as a foundational element in the synthesis of more complex, fused, and substituted heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and materials science. nih.govmdpi.comnih.gov

The terminal alkyne group is an ideal substrate for 1,3-dipolar cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective pathway to 1,4-disubstituted 1,2,3-triazoles. researchgate.net These triazole rings are not merely linkers but are known to participate in various biological interactions and contribute to the physicochemical properties of molecules. researchgate.netmdpi.com By reacting 1-(Thiomorpholin-3-yl)prop-2-yn-1-one with various organic azides, a diverse library of thiomorpholine-triazole hybrids can be generated.

Furthermore, this methodology can be extended to create more elaborate triazole-fused systems. nih.gov For instance, if the azide (B81097) partner contains another reactive group, subsequent intramolecular reactions can lead to the formation of bicyclic or polycyclic architectures, such as triazolopyrazines or triazoloquinoxalines. nih.gov The synthesis of such fused heterocycles is of significant interest due to their broad spectrum of applications. hpu2.edu.vn

Table 1: Representative Triazole Synthesis Reactions

Reaction Type Reactants Product Key Features
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal Alkyne, Organic Azide 1,4-Disubstituted 1,2,3-Triazole High yield, high regioselectivity, mild conditions. researchgate.net
Cascade Reactions N-(o-haloaryl)alkynylimine, Sodium Azide 1,2,3-Triazolo[1,5-a]quinoxaline One-pot synthesis of fused systems. nih.gov
Solid-Phase Synthesis Polystyrene-bound Hydrazone, Morpholine 1,2,3-Triazolo[1,5-a]pyrazine Traceless protocol for heterocyclic synthesis. nih.gov

The propargyl ketone moiety is also a key precursor for the synthesis of pyrazole (B372694) derivatives. Pyrazoles are another class of five-membered nitrogen-containing heterocycles recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities. nih.govmdpi.com The construction of the pyrazole ring can be achieved by the condensation reaction between a 1,3-dielectrophilic compound and a hydrazine (B178648) derivative. The α,β-alkynyl ketone structure in 1-(Thiomorpholin-3-yl)prop-2-yn-1-one can react directly with hydrazines to yield substituted pyrazoles. nih.gov

This reaction allows for the introduction of various substituents onto the pyrazole ring, depending on the choice of hydrazine, enabling the fine-tuning of the final molecule's properties. The resulting thiomorpholine-pyrazole hybrids represent novel chemical entities with potential for further functionalization and application. researchgate.net

Contribution to the Design of Novel Molecular Frameworks

The ability to readily synthesize triazole and pyrazole derivatives from 1-(Thiomorpholin-3-yl)prop-2-yn-1-one opens the door to creating a vast array of novel molecular frameworks. By combining the thiomorpholine (B91149) scaffold with these aromatic five-membered rings, chemists can design molecules with unique three-dimensional shapes and electronic properties. The fusion of different heterocyclic rings is a common strategy to explore new chemical space and develop compounds with enhanced or entirely new functions. nih.gov For example, linking the thiomorpholine-triazole unit to other heterocyclic systems like thiazoles or thiadiazoles can produce complex, multi-functional molecules. nih.govmdpi.com

Potential in Functional Material Development

Beyond its role in synthesizing discrete molecules, 1-(Thiomorpholin-3-yl)prop-2-yn-1-one and its derivatives hold promise for the development of advanced functional materials. The inherent properties of the heterocyclic systems it can generate are key to these potential applications.

The terminal alkyne of 1-(Thiomorpholin-3-yl)prop-2-yn-1-one serves as a valuable functional group for polymerization. Thiol-yne and azide-alkyne "click" polymerization reactions are powerful methods for creating polymers with well-defined structures and high molecular weights. researchgate.net By incorporating this monomer into a polymer backbone or as a pendant group, materials with tailored properties can be synthesized. The presence of the thiomorpholine ring could impart specific characteristics to the resulting polymer, such as altered solubility, thermal stability, or metal-coordinating capabilities.

Organic molecules with significant non-linear optical (NLO) properties are in high demand for applications in optical data storage, image processing, and optical switching. nih.govjhuapl.edu A common design strategy for NLO materials involves creating molecules with electron-donating (D) and electron-accepting (A) groups connected by a π-conjugated bridge (D-π-A).

Derivatives of 1-(Thiomorpholin-3-yl)prop-2-yn-1-one are promising candidates for NLO materials. The sulfur atom in the thiomorpholine ring can act as an electron donor, while the ketone or subsequently formed heterocyclic rings (like pyrazoles or triazoles) can function as the π-system and acceptor components. Chalcone (B49325) derivatives, which share the aryl-propenone core structure, are well-studied for their NLO properties, suggesting that analogous structures derived from this thiomorpholine building block could exhibit similar behaviors. researchgate.netresearchgate.net Computational and experimental studies on related heterocyclic systems have demonstrated their potential for second and third-order NLO applications. researchgate.netresearchgate.net

Table 2: Key Functional Groups and Their Potential Roles

Compound/Functional Group Role in Synthesis Potential Application Area
Terminal Alkyne Substrate for Click Chemistry, Cycloadditions Triazole Synthesis, Polymerization
Ketone Electrophilic center for condensation reactions Pyrazole Synthesis, Chalcone-like structures
Thiomorpholine Ring Structural scaffold, potential electron donor Novel Frameworks, NLO Materials
1,2,3-Triazole Ring Linker, π-system component Fused Architectures, Bioactive Molecules

In Vitro Biological Interactions and Mechanistic Insights of 1 Thiomorpholin 3 Yl Prop 2 Yn 1 One Analogues

In Vitro Antimicrobial Activity Studies

Thiomorpholine (B91149) derivatives have demonstrated notable efficacy against a spectrum of microbial pathogens, including both bacteria and fungi. These studies are crucial in the search for new antimicrobial agents to combat the growing challenge of drug resistance.

A variety of heterocyclic chalcone (B49325) analogues, which can be considered structural analogues of the prop-2-yn-1-one moiety, have been synthesized and evaluated for their antibacterial properties. mdpi.com Studies on these compounds have revealed that specific derivatives exhibit strong activity against both susceptible and resistant strains of Staphylococcus aureus. mdpi.com For instance, certain chalcones showed potent activity against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com However, their efficacy did not extend to vancomycin (B549263) and methicillin-resistant S. aureus strains isolated from clinical settings. mdpi.com

The general antibacterial potential of heterocyclic compounds is an active area of research, with various derivatives being synthesized and tested against both Gram-positive and Gram-negative bacteria. bepls.com For example, some thiourea (B124793) derivatives containing a 3-amino-1H-1,2,4-triazole scaffold have shown significant inhibition against Gram-positive cocci like S. aureus and S. epidermidis, with minimum inhibitory concentration (MIC) values ranging from 4 to 32 μg/mL. benthamscience.com

Compound Type Bacterial Strain Activity
Heterocyclic Chalcone Analogues Staphylococcus aureus (MSSA & MRSA) Strong activity
Thiourea derivatives with 3-amino-1H-1,2,4-triazole S. aureus and S. epidermidis MIC values of 4–32 μg/mL

The antifungal potential of thiomorpholine analogues and related heterocyclic structures has also been a key area of investigation. For example, a series of 1-amino-3,4-dialkylnaphthalene-2-carbonitriles and their analogues were assessed for their growth-inhibiting activity against several phytopathogenic fungi, including Fusarium culmorum, Alternaria brassicicola, Botrytis cinerea, and Penicillium expansum. nih.gov The results indicated that aminonitriles with either hydrogen atoms or a single short alkyl group at specific positions on the naphthalene (B1677914) system displayed the highest fungistatic activity. nih.gov

Similarly, new benzopyrone derivatives have been designed and synthesized, showing potent in vitro antifungal activity. nih.gov One of the most potent compounds exhibited a minimum inhibitory concentration (MIC80) value of 1.5 μg/mL against Trichophyton rubrum. nih.gov Furthermore, a study on 1,2,3-triazole-substituted carnosic acid and carnosol (B190744) derivatives revealed that Cryptococcus neoformans was particularly sensitive, with several compounds inhibiting over 50% of its growth at concentrations of 250 µg∙mL⁻¹ or lower. mdpi.com Some of these derivatives also showed activity against Candida albicans. mdpi.com

Compound Class Fungal Strain Observed Activity
1-Aminonaphthalene-2-carbonitrile Analogues Fusarium culmorum, Alternaria brassicicola, Botrytis cinerea, Penicillium expansum High fungistatic activity
Benzopyrone Derivatives Trichophyton rubrum MIC80 of 1.5 μg/mL
1,2,3-Triazole-Substituted Carnosic Acid/Carnosol Derivatives Cryptococcus neoformans >50% growth inhibition at ≤250 µg∙mL⁻¹
1,2,3-Triazole-Substituted Carnosic Acid/Carnosol Derivatives Candida albicans >50% growth inhibition at <250 µg∙mL⁻¹

In Vitro Anticancer Activity and Cytotoxicity Mechanisms

The development of novel anticancer agents is a critical focus of modern drug discovery. Analogues of 1-(Thiomorpholin-3-yl)prop-2-yn-1-one have been extensively studied for their cytotoxic effects against various cancer cell lines and their ability to modulate key cellular pathways involved in cancer progression.

Numerous studies have demonstrated the antiproliferative activity of thiomorpholine-containing compounds and their analogues against a wide range of human cancer cell lines. For instance, new tripentone analogues have been tested for cytotoxicity against human colorectal carcinoma (HCT-116) and human breast cancer (MCF-7) cell lines, with the most active derivative showing GI50 values of 4.25 µM and 20.73 µM, respectively. nih.gov A series of 4‐(4‐{[2‐(4‐phenylthiazol‐2‐yl)hydrazono]methyl}phenyl)thiomorpholine derivatives were also synthesized and evaluated for their cytotoxic effects on the A549 lung cancer cell line. researchgate.net

Nitrogenous heterocyclic derivatives have also shown promise, with some compounds demonstrating significant sensitivity in triple-negative breast cancer cells (MDA-MB-231) with IC50 values as low as 4.7 μM. mdpi.com Furthermore, novel (3′,4′,5′-trimethoxyphenyl)-indolyl-propenone derivatives were evaluated against a panel of four different human cancer cell lines, exhibiting the highest potency against the human promyelocytic leukemia HL-60 cell line. nih.gov

Compound Type Cancer Cell Line Cytotoxicity (IC50/GI50)
Tripentone Analogues HCT-116 (colorectal carcinoma) GI50 = 4.25 µM
MCF-7 (breast cancer) GI50 = 20.73 µM
4‐(4‐{[2‐(4‐phenylthiazol‐2‐yl)hydrazono]methyl}phenyl)thiomorpholine Derivatives A549 (lung cancer) Cytotoxic effects observed
Nitrogenous Heterocyclic Derivatives MDA-MB-231 (triple-negative breast cancer) IC50 = 4.7 μM
(3′,4′,5′-Trimethoxyphenyl)-indolyl-propenone Derivatives HL-60 (promyelocytic leukemia) Highest potency among tested cell lines

Mechanistic studies have revealed that the anticancer activity of these analogues is often mediated through the induction of apoptosis and inhibition of cell proliferation. For example, the most active tripentone derivative was found to induce a clear shift of viable cells towards early apoptosis and caused inhibition of the cell cycle progression in the S and G2/M phases. nih.gov Similarly, a study on 3-hydroxy-2-oxindole derivatives showed that the most potent compounds significantly reduced the viability of the DU145 human prostate cancer cell line. nih.gov Further investigation revealed that one of these compounds increased the percentage of tail DNA, indicative of DNA damage, and induced the sub-G1 phase, suggesting apoptosis. nih.gov This compound also caused G2/M arrest in DU145 cells. nih.gov

Flow cytometry analysis of another compound, (Z)-1-(2-bromo-3,4,5-trimethoxyphenyl)-3-(3-hydroxy-4-methoxyphenylamino)-prop-2-en-1-one, demonstrated that it arrested cells in the G2/M phase of the cell cycle and induced apoptosis through the activation of the caspase family. nih.gov These findings highlight the diverse mechanisms by which these compounds can exert their anticancer effects.

In Vitro Enzyme Inhibition Profiling

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Thiomorpholine and its analogues have been shown to be effective inhibitors of various enzymes. For instance, a series of thiomorpholine sulfonamide hydroxamates were synthesized as inhibitors of tumor necrosis factor-α-converting enzyme (TACE). jchemrev.comresearchgate.net One compound, in particular, displayed superior in vitro activity against both the isolated enzyme and in a cellular context. jchemrev.comresearchgate.net

In another study, 3-(thiazolylamino)isoquinolinone derivatives were identified as effective compounds that prevent tumor cell growth. univ.kiev.ua While the specific enzyme targets were not fully elucidated in the abstract, the potent growth inhibition suggests interference with key enzymatic pathways. Furthermore, some chalcone derivatives have shown inhibitory activity against enzymes like epidermal growth factor receptor (EGFR). mdpi.com

The diverse biological activities of 1-(Thiomorpholin-3-yl)prop-2-yn-1-one analogues underscore the therapeutic potential of the thiomorpholine scaffold. Further research into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of new and effective therapeutic agents.

In Vitro Antioxidant Activity Assessment

No published studies were found that evaluated the in vitro antioxidant activity of 1-(thiomorpholin-3-yl)prop-2-yn-1-one or its close analogues. Therefore, no data on its radical scavenging capabilities, metal chelation properties, or effects on antioxidant enzymes are available.

Structure-Activity Relationship (SAR) Studies for Biological Potency

There are no structure-activity relationship (SAR) studies available in the scientific literature for 1-(thiomorpholin-3-yl)prop-2-yn-1-one analogues. Research on this specific chemical scaffold has not been published, and therefore, the influence of modifying the thiomorpholine ring or the prop-2-yn-1-one moiety on its biological potency remains undetermined.

Future Research Directions and Translational Opportunities for 1 Thiomorpholin 3 Yl Prop 2 Yn 1 One

Development of Stereoselective Synthetic Pathways

The thiomorpholine (B91149) ring of 1-(Thiomorpholin-3-yl)prop-2-yn-1-one contains a stereocenter at the C3 position, making the development of stereoselective synthetic routes crucial for investigating the biological activity of individual enantiomers. Future research should focus on asymmetric syntheses that allow for precise control over this stereochemistry. Polymer-supported synthesis methods have been successfully employed for the stereoselective preparation of morpholine- and thiomorpholine-3-carboxylic acid derivatives, suggesting a potential avenue for the synthesis of enantiomerically pure 3-aminothiomorpholine precursors. nih.govfigshare.com

Key strategies to explore could include:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials, such as L- or D-cysteine, to establish the stereocenter at an early stage of the synthesis.

Asymmetric Catalysis: Employing chiral catalysts, such as proline or its derivatives, to induce stereoselectivity in key bond-forming reactions. For instance, an organocatalyzed intramolecular Mannich-type cyclization could be a viable approach. mdpi.com

Enzymatic Resolution: Using enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

A comparative study of different chiral catalysts for a key synthetic step, such as an asymmetric reduction or alkylation, would be highly valuable.

Table 1: Hypothetical Comparison of Chiral Catalysts for the Asymmetric Synthesis of a 1-(Thiomorpholin-3-yl)prop-2-yn-1-one Precursor

Catalyst Ligand Solvent Temperature (°C) Enantiomeric Excess (%) Yield (%)
RuCl₂(PPh₃)₃ (S)-BINAP Methanol 25 92 85
Rh(COD)₂BF₄ (R,R)-Me-DuPhos Toluene 0 95 88
[Ir(COD)Cl]₂ (S,S)-f-binaphane Dichloromethane -20 98 91
Proline - DMSO 25 85 75

Exploration of Uncharted Reaction Pathways and Novel Transformations

The propargyl ketone moiety in 1-(Thiomorpholin-3-yl)prop-2-yn-1-one is a versatile functional group that can participate in a wide array of chemical transformations. Future research should aim to explore these uncharted reaction pathways to generate a diverse library of novel derivatives. The activated alkyne is susceptible to nucleophilic conjugate additions, which can be exploited to introduce various functionalities. acs.org

Potential reaction pathways to investigate include:

Michael Additions: The addition of various nucleophiles, such as thiols, amines, and alcohols, to the activated alkyne can provide access to a range of functionalized thiomorpholine derivatives. acs.org

Cycloaddition Reactions: The alkyne can act as a dienophile or dipolarophile in cycloaddition reactions, such as the Diels-Alder or Huisgen [3+2] cycloaddition, to construct complex heterocyclic systems.

Sonogashira Coupling: Palladium-catalyzed cross-coupling of the terminal alkyne with aryl or vinyl halides would enable the synthesis of derivatives with extended conjugation.

Pauson-Khand Reaction: The cobalt-catalyzed reaction of the alkyne with an alkene and carbon monoxide could be used to synthesize cyclopentenone-fused thiomorpholine derivatives.

Table 2: Potential Novel Transformations of 1-(Thiomorpholin-3-yl)prop-2-yn-1-one

Reaction Type Reagents Product Class Potential Application
Thiol-yne Michael Addition R-SH, Base β-Thioalkenyl ketones Covalent enzyme inhibitors
1,3-Dipolar Cycloaddition R-N₃, Cu(I) 1,2,3-Triazole derivatives Bioisosteric replacements
Sonogashira Coupling Ar-I, Pd(PPh₃)₄, CuI Aryl-substituted alkynes Fluorescent probes
Aza-Michael Addition R₂NH β-Aminoalkenyl ketones Novel scaffolds for medicinal chemistry

Deepening Mechanistic Understanding of Biological Interactions through in vitro Models

Given the diverse biological activities of thiomorpholine derivatives, it is plausible that 1-(Thiomorpholin-3-yl)prop-2-yn-1-one and its derivatives may exhibit interesting pharmacological properties. mdpi.com The propargyl ketone functionality is a known Michael acceptor, suggesting that these compounds could act as covalent inhibitors of enzymes, particularly those with a cysteine residue in the active site. Future research should employ a range of in vitro models to elucidate the potential biological targets and mechanisms of action.

In vitro studies could include:

Enzyme Inhibition Assays: Screening against a panel of enzymes, such as kinases, proteases, and phosphatases, to identify potential targets.

Cell-Based Assays: Evaluating the antiproliferative activity against various cancer cell lines to assess potential anticancer properties. nih.gov

Antimicrobial Assays: Testing against a range of bacterial and fungal strains to explore potential anti-infective applications. mdpi.com

Mass Spectrometry-Based Proteomics: To identify the specific protein targets of covalent inhibitors.

Table 3: Hypothetical in vitro Activity Profile of 1-(Thiomorpholin-3-yl)prop-2-yn-1-one

Assay Type Target/Cell Line Endpoint Result (IC₅₀/MIC)
Kinase Inhibition EGFR IC₅₀ 5.2 µM
Protease Inhibition Cathepsin B IC₅₀ 12.8 µM
Antiproliferative MCF-7 (Breast Cancer) GI₅₀ 8.5 µM
Antibacterial Staphylococcus aureus MIC 32 µg/mL

Design of Next-Generation Derivatives with Enhanced Selectivity

Building upon the explored reaction pathways and initial in vitro screening, the rational design of next-generation derivatives with enhanced selectivity and potency will be a key research direction. Structure-activity relationship (SAR) studies will be crucial in guiding the design of new analogs. By systematically modifying the substituents on the thiomorpholine ring and the propargyl ketone moiety, it should be possible to optimize the biological activity and selectivity of these compounds. nih.gov

Design strategies could involve:

Modification of the Thiomorpholine Ring: Introducing substituents at the N4 position or other available positions on the thiomorpholine ring to modulate physicochemical properties and target interactions.

Variation of the Propargyl Ketone Moiety: Replacing the terminal hydrogen of the alkyne with various functional groups to alter reactivity and explore interactions with the target protein.

Computational Modeling: Utilizing molecular docking and other computational tools to predict the binding of designed derivatives to target enzymes and guide synthetic efforts.

Table 4: Proposed Derivatives of 1-(Thiomorpholin-3-yl)prop-2-yn-1-one for Enhanced Selectivity

Derivative Modification Rationale Predicted Target
1a N-benzyl substitution Increase lipophilicity Kinases
1b Phenyl group on alkyne Enhance π-stacking interactions Proteases
1c Introduction of a hydroxyl group Form additional hydrogen bonds Phosphatases
1d N-acyl substitution Modulate metabolic stability Various enzymes

Integration with Advanced Chemical Engineering Techniques (e.g., Flow Chemistry)

To facilitate the synthesis and screening of a large number of derivatives, the integration of advanced chemical engineering techniques, such as flow chemistry, should be explored. Continuous flow synthesis offers several advantages over traditional batch chemistry, including improved safety, scalability, and reproducibility. nih.gov The synthesis of thiomorpholine itself has been successfully demonstrated using a continuous flow process. researchgate.netchemrxiv.org

Future research in this area could focus on:

Developing a Continuous Flow Synthesis of 1-(Thiomorpholin-3-yl)prop-2-yn-1-one: This would enable the rapid and efficient production of the core scaffold.

Telescoped Reactions: Combining multiple synthetic steps into a single continuous flow process to minimize purification and handling of intermediates.

High-Throughput Synthesis: Utilizing automated flow chemistry platforms to rapidly synthesize a library of derivatives for biological screening.

The development of a robust flow chemistry process would not only accelerate the research and development of this class of compounds but also provide a more sustainable and efficient manufacturing route for any future drug candidates. uc.pt

Table 5: Comparison of Batch vs. Hypothetical Flow Synthesis of 1-(Thiomorpholin-3-yl)prop-2-yn-1-one

Parameter Batch Synthesis Flow Synthesis (Projected)
Reaction Time 12-24 hours 15-30 minutes
Yield 60-70% >85%
Scalability Limited Readily scalable
Safety Potential for thermal runaway Enhanced heat and mass transfer, improved safety
Throughput Low High

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.